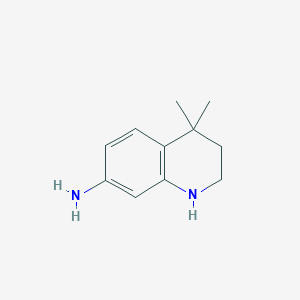

4,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine

Overview

Description

4,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine is an organic compound with the molecular formula C11H16N2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinoline core structure with a dimethyl substitution at the 4th position and an amine group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine typically involves the hydrogenation of isoquinoline derivatives. One common method is the catalytic hydrogenation of 4,4-Dimethylquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired tetrahydroquinoline derivative.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same catalytic hydrogenation but with optimized conditions for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form fully saturated derivatives. This is typically achieved using hydrogen gas in the presence of a catalyst.

Substitution: The amine group at the 7th position can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Fully saturated tetrahydroquinoline derivatives.

Substitution: N-alkylated or N-acylated tetrahydroquinoline derivatives.

Scientific Research Applications

4,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the dimethyl substitution.

4,4-Dimethylquinoline: Similar structure but without the tetrahydro modification.

7-Amino-1,2,3,4-tetrahydroquinoline: Similar structure but without the dimethyl substitution.

Uniqueness: 4,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups at the 4th position enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Biological Activity

4,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including potential therapeutic applications, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with two methyl groups at the 4-position and an amine functional group at the 7-position. Its molecular formula is , with a molar mass of approximately 176.26 g/mol. The unique structural characteristics contribute to its distinct chemical reactivity and biological properties compared to related compounds.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

- Antibacterial Activity : Studies have shown that this compound possesses antibacterial properties against various strains of bacteria. Its mechanism may involve the inhibition of bacterial enzyme activity or interference with cell wall synthesis.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis. Specific studies have highlighted its effectiveness against certain cancer cell lines.

- Opioid Receptor Interaction : The compound has been evaluated for its binding affinity to opioid receptors (MOR and DOR). It displays promising characteristics as a mixed-efficacy ligand, which could be beneficial in pain management therapies.

Synthesis Methods

Several synthesis routes have been developed for this compound. Common methods include:

- Cyclization Reactions : Utilizing precursors such as substituted anilines and carbonyl compounds to form the tetrahydroquinoline structure.

- Reduction Reactions : Reducing intermediates derived from quinoline derivatives to yield the final product.

These methods allow for further derivatization to explore modifications that enhance biological activity.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural features. A comparative analysis with structurally similar compounds reveals insights into SAR:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(3,4-Dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline | Substituted at the phenyl position | Dual serotonin and dopamine reuptake inhibitor |

| 1-(4-Fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline | Contains a fluorophenyl substituent | Investigated for antidepressant properties |

| 1-(Phenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline | Simple phenyl substitution | Potential antitumor activity |

The presence of the dimethylamino group enhances interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability and induction of apoptosis markers.

- Pain Management : In vivo studies using the warm water tail withdrawal assay demonstrated that select analogues of this compound exhibited significant antinociceptive effects comparable to established opioid analgesics.

- Antibacterial Testing : The compound was tested against Gram-positive and Gram-negative bacteria. It showed notable inhibition zones indicating effective antibacterial action.

Properties

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-quinolin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7,13H,5-6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJKTHLMHFSQPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC2=C1C=CC(=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.